molecular formula C5H4KNO3 B2623449 Potassium;2-(1,3-oxazol-5-yl)acetate CAS No. 2247102-72-1

Potassium;2-(1,3-oxazol-5-yl)acetate

Cat. No.: B2623449
CAS No.: 2247102-72-1
M. Wt: 165.189
InChI Key: SZDXHONSBRUJIX-UHFFFAOYSA-M
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Description

Historical Context of Oxazole (B20620) Chemistry and the Acetate (B1210297) Moiety

The study of oxazoles, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, has a rich history spanning over two centuries. The first synthesis of an oxazole derivative was reported in 1818 by the German chemist Friedrich Wöhler. ontosight.ai However, systematic investigation and the development of versatile synthetic routes gained significant momentum in the late 19th and mid-20th centuries. Key methodologies that enabled the widespread exploration of oxazole chemistry were established during this period, including the Fischer oxazole synthesis in 1896 and the Robinson-Gabriel synthesis. ontosight.aiwikipedia.org Significant advancements continued into the 1950s and 1960s, with notable contributions from chemists like Robert B. Woodward, solidifying the importance of this heterocyclic system. ontosight.ai

Several classical methods have become foundational in the synthesis of the oxazole ring, each offering access to different substitution patterns.

Synthesis Method Year Established Brief Description
Fischer Oxazole Synthesis 1896Involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org
Robinson-Gabriel Synthesis 1909A common method that uses the cyclization and dehydration of 2-acylaminoketones to form the oxazole ring. ontosight.ai
Van Leusen Oxazole Synthesis 1972A one-pot reaction between an aldehyde and tosylmethylisocyanide (TosMIC) under mild conditions, typically yielding 5-substituted oxazoles. nih.gov

The acetate moiety (CH₃COO⁻) is ubiquitous in nature and chemical science. As the conjugate base of acetic acid, it serves as a fundamental building block in biosynthesis for molecules like fatty acids. drugbank.com In medicinal and organic chemistry, the acetate group is a common functional group found in a wide array of pharmaceutical compounds and is used in various forms. drugbank.com Acetate salts, such as sodium acetate, are frequently employed as buffering agents in drug formulations to maintain a stable pH. drugbank.com The incorporation of an acetate group into a molecule can modify its pharmacokinetic properties, and its carboxylate function provides a reactive site for forming esters, amides, and other derivatives. reachemchemicals.comashp.org

Academic Significance of 2-(1,3-oxazol-5-yl)acetate Scaffolds in Organic and Medicinal Chemistry

The 2-(1,3-oxazol-5-yl)acetate scaffold is of significant academic interest due to the established biological importance of the oxazole nucleus. e-bookshelf.de Oxazole rings are present in numerous natural products and have been identified as a "privileged scaffold" in medicinal chemistry, meaning they can bind to a wide range of biological targets. nih.govresearchgate.net This versatility has led to the development of a vast number of oxazole derivatives with diverse pharmacological activities. e-bookshelf.de

The substitution pattern of the oxazole ring plays a critical role in defining its biological effects. nih.gov The 2-(1,3-oxazol-5-yl)acetate structure, specifically, is a type of aryl propionic acid derivative, a class well-known for its therapeutic applications. orientjchem.org The academic significance is rooted in the potential to leverage the oxazole core to develop novel therapeutic agents across multiple disease areas. nih.govijpsnonline.com

Reported Biological Activities of Oxazole and Oxadiazole Derivatives
Biological ActivityDescriptionReferences
AntimicrobialCompounds have shown potent activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi. nih.govijpsnonline.commdpi.com
AnticancerDerivatives have been investigated for their ability to inhibit tumor progression and induce apoptosis in cancer cell lines. orientjchem.orgmdpi.com
Anti-inflammatoryThe scaffold is related to known non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for its potential to reduce inflammation. orientjchem.org
AntitubercularCertain oxazole derivatives have demonstrated activity against Mycobacterium tuberculosis. nih.govmdpi.com
AnticonvulsantResearch has indicated that some oxadiazole derivatives possess anticonvulsant properties. orientjchem.orgijpsnonline.com

The acetic acid moiety attached at the 5-position of the oxazole ring provides a key structural feature for synthetic elaboration. It can act as a linker to attach the oxazole scaffold to other molecules or can be modified to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability. uzh.ch

Overview of Research Trajectories for Potassium 2-(1,3-oxazol-5-yl)acetate and Related Compounds

Current and future research involving Potassium 2-(1,3-oxazol-5-yl)acetate and its analogues is progressing along several key trajectories. These include the development of novel synthetic methodologies, its application as a versatile building block in organic synthesis, and the exploration of its potential biological activities.

A primary area of research is the continued refinement of synthetic routes to oxazole derivatives. Modern efforts focus on creating more efficient, milder, and environmentally friendly ("green") synthesis methods. researchgate.net This includes adapting classical reactions for solid-phase synthesis to generate combinatorial libraries for high-throughput screening. researchgate.net

The "potassium" component of the compound is also significant. Organic potassium salts are increasingly recognized for their utility in synthesis. nih.govtib.eu Potassium-bearing bases like potassium tert-butoxide are used as effective and inexpensive catalysts for a variety of organic transformations, including C-C bond formation. rsc.orgcaltech.edu Research into Potassium 2-(1,3-oxazol-5-yl)acetate may therefore explore its use as a reagent or catalyst, leveraging the properties of the potassium cation. rsc.orgresearchgate.net For example, other energetic potassium salts of heterocyclic compounds, such as potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide, have been synthesized and characterized for applications in materials science. mdpi.com

A major research trajectory is the investigation of the compound's therapeutic potential. Given the wide range of biological activities associated with oxazole scaffolds, Potassium 2-(1,3-oxazol-5-yl)acetate is a candidate for screening in various pharmacological assays. nih.govuobaghdad.edu.iq Research on structurally similar compounds, such as 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid derivatives, has shown analgesic and anticancer activities, providing a rationale for investigating this compound for similar effects. orientjchem.org The synthesis of related ethyl acetate derivatives, such as ethyl -2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate, further highlights the focus on creating novel heterocyclic acetate compounds for biological evaluation. researchgate.net The development of multifunctional oxazol-5-one derivatives with properties like pH sensitivity and antiproliferative activity also points to the diverse applications being explored for these scaffolds. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-(1,3-oxazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3.K/c7-5(8)1-4-2-6-3-9-4;/h2-3H,1H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDXHONSBRUJIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-72-1
Record name potassium 2-(1,3-oxazol-5-yl)acetate
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Advanced Synthetic Methodologies for 2 1,3 Oxazol 5 Yl Acetic Acid Precursors and Salt Formation

Strategies for Oxazole (B20620) Ring Construction Relevant to the 2-(1,3-oxazol-5-yl)acetate Moiety

The formation of the oxazole ring is a critical step in the synthesis of the target compound. Several classical and modern methods are available for the construction of this five-membered heterocycle.

Cyclodehydration and Condensation Reactions (e.g., Davidson synthesis, polyphosphoric acid catalysis)

Cyclodehydration and condensation reactions represent some of the most established methods for oxazole synthesis. These reactions typically involve the formation of a key intermediate that undergoes an intramolecular cyclization with the elimination of a small molecule, usually water.

The Davidson oxazole synthesis is a notable example, involving the reaction of an O-acylacyloin with ammonium (B1175870) acetate (B1210297) in acetic acid to yield a substituted oxazole. wikipedia.org The mechanism proceeds through the formation of an ionic intermediate, which then undergoes cyclization and subsequent dehydration to form the aromatic oxazole ring. wikipedia.org

Polyphosphoric acid (PPA) is a powerful dehydrating agent that has found widespread use in promoting cyclization reactions to form various heterocyclic compounds, including oxazoles. ijpsonline.comacs.orgccsenet.orgresearchgate.net PPA facilitates the intramolecular condensation of precursors such as α-acylamino ketones, which can be formed from the reaction of α-haloketones with primary amides. pharmaguideline.com The high viscosity of PPA often requires elevated temperatures for efficient reaction, but it can significantly improve the yields of oxazole formation compared to other dehydrating agents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), and phosphorus oxychloride (POCl3). ijpsonline.compharmaguideline.com

Table 1: Comparison of Cyclodehydration Reagents for Oxazole Synthesis

ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Elevated temperatures (>60°C)High yields (50-60%), powerful dehydrating agent ijpsonline.comccsenet.orgHigh viscosity, difficult workup ccsenet.org
Phosphorus Pentachloride (PCl5) VariesEffective dehydrating agentCan lead to lower yields ijpsonline.com
Sulfuric Acid (H2SO4) VariesReadily available, strong acid catalystCan cause side reactions, lower yields ijpsonline.compharmaguideline.com
Phosphorus Oxychloride (POCl3) VariesDehydrating and chlorinating agentCan lead to lower yields ijpsonline.compharmaguideline.com

[3+2] Cycloaddition Approaches (e.g., van Leusen oxazole synthesis with tosylmethyl isocyanide (TosMIC))

[3+2] cycloaddition reactions provide a convergent and efficient route to the oxazole ring system. The van Leusen oxazole synthesis is a prominent example of this approach, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. tandfonline.comnih.gov This reaction involves the base-mediated cycloaddition of TosMIC to an aldehyde, leading to the formation of a 5-substituted oxazole. nih.gov This method is particularly valuable for its mild reaction conditions and broad substrate scope. nih.gov Variations of the van Leusen synthesis have been developed, including one-pot procedures and the use of ionic liquids as recyclable solvents, which enhance the sustainability of the process. organic-chemistry.org

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies for Oxazoles

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis, and their application to oxazole formation is no exception. These methods often involve the intramolecular cyclization of functionalized precursors or the cross-coupling of pre-formed oxazole rings with other organic fragments. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can afford 2,5-disubstituted oxazoles through a sequence of coupling and in-situ cyclization. organic-chemistry.org Furthermore, direct arylation of the oxazole ring at the C-2 or C-5 position can be achieved with high regioselectivity using palladium catalysis with task-specific phosphine (B1218219) ligands. organic-chemistry.org

Organocatalytic Methods in Oxazole Synthesis

In recent years, organocatalysis has gained significant attention as a green and sustainable alternative to metal-catalyzed transformations. While less common than other methods for oxazole synthesis, organocatalytic approaches are being developed. For example, pyrrolidine-derived long-chain ionic liquids have been shown to be effective catalysts for certain reactions leading to oxazole derivatives, offering high yields and wide applicability. ijpsonline.com These methods avoid the use of potentially toxic and expensive metal catalysts, contributing to the development of more environmentally benign synthetic routes.

Synthesis of the 2-(1,3-oxazol-5-yl)acetic Acid Intermediate

Once the oxazole ring is constructed, the next critical step is the synthesis of the 2-(1,3-oxazol-5-yl)acetic acid intermediate. This is typically achieved through the introduction of an acetic acid moiety at the 5-position of the oxazole ring, followed by appropriate functional group manipulations.

Esterification and Saponification/Hydrolysis Routes

A common strategy for introducing the acetic acid side chain involves the use of an ester as a protected form of the carboxylic acid. For example, a precursor bearing a suitable functional group at the 5-position of the oxazole can be reacted with a reagent that introduces an esterified acetic acid moiety.

Carboxylation Strategies

The introduction of a carboxylic acid moiety to form 2-(1,3-oxazol-5-yl)acetic acid is a critical step that can be achieved through several strategic pathways. Rather than a direct carboxylation of a pre-formed 5-substituted oxazole, more common and efficient methods involve constructing the oxazole ring from precursors that already contain the carboxyl group or a masked equivalent.

One prevalent strategy involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. nih.gov This process proceeds through the in-situ generation of an acylpyridinium salt, which is then trapped by an isocyanide, such as isocyanoacetates or tosylmethyl isocyanide. nih.gov This approach is noted for its broad substrate scope and tolerance of various functional groups. nih.gov

Another approach is the electrochemical deoxygenative reaction, which can synthesize oxazoles directly from carboxylic acids. nih.govacs.org However, this method may require more than stoichiometric amounts of a deoxygenation reagent like triphenylphosphine, which can complicate product purification and generate significant waste. nih.govacs.org

Alternative strategies can be inferred from general oxazole syntheses. For instance, a precursor such as ethyl 2-isocyanoacetate can react with a suitable electrophile to form the 5-position of the oxazole ring, with the ester group being subsequently hydrolyzed to the desired carboxylic acid. The table below outlines a comparison of these conceptual strategies.

Table 1: Comparison of Carboxylation Strategies for 2-(1,3-oxazol-5-yl)acetic Acid Synthesis

Strategy Description Key Reagents Advantages Disadvantages
Direct from Carboxylic Acid A one-pot synthesis where a carboxylic acid is activated in-situ and reacts with an isocyanide to form the oxazole ring directly. nih.gov Carboxylic Acid, Triflylpyridinium reagent, Isocyanoacetate High efficiency, broad substrate scope, single step. nih.gov Requires specific and stable activating reagents. nih.gov
Electrochemical Deoxygenation An electrochemical method that directly converts carboxylic acids into oxazoles. acs.org Carboxylic Acid, Triphenylphosphine (stoichiometric) Direct conversion. acs.org Generates significant phosphine oxide waste, complicating purification. nih.govacs.org

| Ring Construction with Ester Precursor | Building the oxazole ring using a reagent that already contains an ester group, which is later hydrolyzed to the carboxylic acid. | Ethyl Isocyanoacetate, Formylating Agent | Utilizes readily available starting materials. | Multi-step process involving protection and deprotection/hydrolysis. |

Salt Formation and Crystallization Techniques for Potassium 2-(1,3-oxazol-5-yl)acetate

The formation of Potassium;2-(1,3-oxazol-5-yl)acetate is typically achieved through a standard acid-base neutralization reaction. This involves treating the parent carboxylic acid, 2-(1,3-oxazol-5-yl)acetic acid, with a suitable potassium base.

The general procedure involves dissolving the acid in an appropriate solvent, such as methanol (B129727) or ethanol, followed by the stoichiometric addition of a potassium base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). nih.govicatt.org.ua The reaction mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by pH measurement or chromatographic techniques. The resulting salt is then isolated by removal of the solvent.

Table 2: General Protocol for Salt Formation

Step Parameter Details
1. Reactants Acid 2-(1,3-oxazol-5-yl)acetic acid
Base Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
2. Solvent Type Methanol, Ethanol, or Water
3. Conditions Temperature Room Temperature
Stoichiometry 1:1 molar ratio of acid to potassium ion
4. Work-up Isolation Solvent evaporation under reduced pressure

| 5. Product | Final Form | this compound chemicalbook.com |

Once the salt is formed, crystallization is employed for purification. Common techniques include:

Cooling Crystallization: The salt is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled to induce crystallization.

Anti-Solvent Addition: The salt is dissolved in a solvent in which it is soluble, and a second solvent (anti-solvent) in which the salt is insoluble is slowly added to precipitate the crystalline solid.

Evaporation Crystallization: The solvent is slowly evaporated from a saturated solution at room temperature or under reduced pressure to yield crystals.

Advanced techniques, such as the use of ultrashort laser pulses to trigger the crystallization of metastable phases of potassium salts like potassium acetate, have been demonstrated. rsc.orgresearchgate.net This method allows for precise control over the crystalline form, which can be crucial for material properties. researchgate.net

Green Chemistry Approaches in Oxazole Acetate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsonline.com In the synthesis of oxazole derivatives, several green approaches have been developed to enhance efficiency and minimize hazardous waste. ijpsonline.com These methods often lead to higher product yields, improved purity, and reduced energy consumption compared to conventional techniques. ijpsonline.com

Key green synthetic approaches applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. ijpsonline.comrjstonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction efficiency and reduce energy consumption. ijpsonline.commdpi.com This method aligns with green chemistry principles by enabling reactions under milder conditions and often reducing the need for toxic catalysts. mdpi.com

Electrochemical Synthesis: This technique uses electricity to drive chemical reactions, often avoiding the need for harsh oxidants or catalysts. rsc.orgrsc.org An electrochemical deoxygenative approach has been reported for synthesizing oxazoles directly from carboxylic acids. nih.gov

Use of Green Solvents and Catalysts: Replacing volatile organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents is a core principle of green chemistry. ijpsonline.comijpsonline.com Furthermore, the use of efficient catalysts, such as palladium or copper, can enable reactions with higher atom economy. ijpsonline.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Oxazoles

Feature Conventional Methods Green Chemistry Approaches
Energy Source Conventional heating (oil baths) Microwaves, Ultrasound ijpsonline.commdpi.com
Solvents Volatile Organic Compounds (VOCs) Water, Ionic Liquids, Deep-Eutectic Solvents ijpsonline.com
Reagents Stoichiometric, often toxic reagents (e.g., PCl₅, POCl₃) ijpsonline.com Catalytic systems (e.g., Pd, Cu, Ni), Electrochemical methods ijpsonline.comrsc.org
Reaction Time Often lengthy (hours to days) Significantly shorter (minutes to hours) mdpi.com
Waste Generation High, due to stoichiometric reagents and solvent use Minimized, due to higher atom economy and recyclable catalysts nih.gov

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity ijpsonline.com |

Stereoselective Synthesis Considerations for Chiral Analogs

While this compound is an achiral molecule, the development of chiral analogs is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov Chiral derivatives can be created by introducing a stereocenter, for example, on the acetic acid side chain to form compounds such as 2-(1,3-oxazol-5-yl)propanoic acid.

The synthesis of such chiral analogs requires stereoselective methods to control the three-dimensional arrangement of atoms. Key strategies include:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. This is a highly efficient method for generating optically active compounds.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. The use of (S)-4-benzyl-2-oxazolidinone as a resolving agent is one such example. researchgate.net

Resolution of Racemates: Synthesizing a racemic mixture (an equal mixture of both enantiomers) and then separating them. This can be achieved through techniques like chiral chromatography or by reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by conventional methods like crystallization. researchgate.net

Chiral Pool Synthesis: Using readily available, enantiomerically pure natural products as starting materials. rsc.org

For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, highlighting that the stereoconfiguration can significantly impact biological activity. nih.gov

Table 4: Strategies for Stereoselective Synthesis of Chiral Oxazole Acetate Analogs

Strategy Description Example Application
Asymmetric Aldol (B89426)/Curtius Reaction A combination of an asymmetric aldol reaction to set a stereocenter, followed by a Curtius rearrangement, can be used to form chiral oxazolidin-2-ones, which are related heterocyclic structures. nih.gov Synthesis of building blocks for complex chiral molecules. nih.gov
Optical Resolution A racemic mixture of an amino acid precursor is reacted with a chiral resolving agent to form diastereomers, which are then separated. researchgate.net Preparation of enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. researchgate.net

| Enzymatic Asymmetric Synthesis | Utilizing enzymes as catalysts for stereoselective transformations, such as the asymmetric reductive amination of keto acids. researchgate.net | Production of optically pure amino acids. researchgate.net |

These methodologies provide a robust toolkit for the synthesis of specific stereoisomers of oxazole-containing compounds, enabling detailed investigation into their structure-activity relationships.

Computational and Theoretical Chemistry Studies of 2 1,3 Oxazol 5 Yl Acetate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular method for studying the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com This approach is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy conformation. semanticscholar.orgepu.edu.iq DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to reproduce experimental crystal structures of oxazole-containing compounds with good accuracy. irjweb.comsemanticscholar.orgresearchgate.net

Beyond geometry, DFT is employed to analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap generally implies higher reactivity. These calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.netresearchgate.net For oxazole derivatives, these studies help in predicting chemical reactivity parameters such as chemical potential, global hardness, and electrophilicity index. irjweb.com

Table 1: Representative Parameters Used in DFT Studies of Oxazole Derivatives

ParameterTypical Method/Basis SetCalculated PropertiesReference
Geometry OptimizationDFT/B3LYP/6-311G(d,p)Optimized molecular structure, bond lengths, bond angles irjweb.comsemanticscholar.orgresearchgate.net
Electronic PropertiesDFT/B3LYP/6-311G(d,p)HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) irjweb.comresearchgate.net
Reactivity DescriptorsDFT (from HOMO/LUMO energies)Chemical potential, global hardness, electrophilicity irjweb.com
NMR Chemical ShiftsGIAO method with DFT1H and 13C NMR chemical shifts researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide high accuracy for determining molecular structures and properties. unibo.itmdpi.com These calculations are crucial for interpreting experimental spectra and can guide the identification of new molecules. nih.gov

For heterocyclic systems like oxazole, ab initio methods have been used to study core-level spectroscopy. osti.gov Techniques such as equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) can simulate X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) spectra. osti.gov Such simulations provide detailed information about the electronic environment of each atom (carbon, nitrogen, and oxygen) in the ring, which can be compared with experimental data obtained from synchrotron facilities. osti.gov Furthermore, these methods are used to calculate vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. unibo.it The combination of theoretical predictions with experimental measurements allows for a comprehensive spectroscopic characterization of oxazole-containing compounds. unibo.it

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like Potassium;2-(1,3-oxazol-5-yl)acetate, MD simulations can provide critical insights into its behavior in a biological environment, particularly in aqueous solutions. These simulations can model the solvation process, revealing how water molecules arrange around the acetate (B1210297) and potassium ions and the oxazole ring. ucl.ac.uk

MD simulations have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables, including transport and structural properties of aqueous salt solutions. ucl.ac.uk By simulating the system for nanoseconds or longer, researchers can observe the formation and dynamics of hydration shells around the solute. ucl.ac.uk This is crucial for understanding the compound's solubility and its interactions with other molecules in solution. Furthermore, MD simulations can be used to study the stability of ligand-protein complexes, as seen in studies of various enzyme inhibitors, by analyzing the interactions and conformational changes within the binding site over time. nih.gov

Docking Studies with Potential Biological Targets (in silico only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For compounds like 2-(1,3-oxazol-5-yl)acetate, docking studies are invaluable for identifying potential biological targets and elucidating binding mechanisms at the molecular level. This in silico screening approach is a cornerstone of modern drug discovery.

Oxazole and related oxadiazole cores are present in many compounds designed as enzyme inhibitors. nih.govmdpi.com Docking simulations have been performed to position these molecules into the active sites of various protein targets to determine probable binding models. nih.govnih.gov Key targets for oxazole-containing compounds include:

Protein Kinases: Such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (e.g., CDK8), and Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govnih.govrsc.org Docking studies help identify crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the kinase active site. nih.govnih.gov

Bacterial Enzymes: Targets like DNA gyrase are essential for bacterial survival, and docking studies can guide the design of new antibacterial agents. mdpi.com

Other Enzymes: Including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

The results of these studies are often quantified by a docking score or binding energy, which estimates the binding affinity of the compound for the target protein. chemrevlett.com

Table 2: Examples of Biological Targets for Oxazole/Oxadiazole Derivatives in Docking Studies

Biological TargetTherapeutic AreaKey Findings from DockingReference
Focal Adhesion Kinase (FAK)AnticancerIdentified probable binding model in the FAK active site. nih.gov
Cyclin-Dependent Kinase 8 (CDK8)Anticancer (Colon)Showed significant interactions with key residues. nih.gov
DNA Gyrase (Type-2 Topoisomerase)AntibacterialPredicted binding affinity and orientation in the ATPase domain. mdpi.com
Epidermal Growth Factor Receptor (EGFR)AnticancerDemonstrated robust inhibitory effect against the wild-type enzyme. rsc.org
Cyclooxygenase-2 (COX-2)Anti-inflammatoryEvaluated inhibitory activities and binding modes. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of Oxazole Derivatives (in silico/in vitro context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For oxazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of new compounds with enhanced potency. mdpi.comnih.gov

In a typical QSAR study, a dataset of oxazole analogues with known biological activities (e.g., IC₅₀ values) is used. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode steric, electronic, hydrophobic, and topological properties. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical model that correlates the descriptors with the observed activity. ijpsdronline.comijpsdronline.com

Key aspects of QSAR studies on oxazole derivatives include:

Model Validation: The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (pred_r²). nih.govijpsdronline.com

Descriptor Importance: The resulting models highlight which molecular properties are most important for biological activity. For example, studies have shown that steric and electrostatic fields play a crucial role in the activity of certain oxadiazole derivatives. ijpsdronline.comijpsdronline.com

Visualization: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize favorable and unfavorable regions around the molecule, providing intuitive guidance for structural modification. nih.gov

These models serve as powerful predictive tools to estimate the activity of newly designed, unsynthesized oxazole derivatives, thereby prioritizing synthetic efforts. mdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For the synthesis of the oxazole ring, computational methods can validate proposed mechanisms and explain observed regioselectivity and stereoselectivity.

For instance, in the synthesis of oxazoles from 2H-azirines, computational results have been used to support a mechanism involving a deprotonation-initiated pathway. organic-chemistry.org Similarly, the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), proceeds through a [3+2] cycloaddition reaction. nih.govijpsonline.com Computational studies can model the energies of intermediates and transition states in this multi-step process, which involves the formation of an oxazoline intermediate followed by the elimination of p-toluenesulfinic acid. nih.gov By calculating the energy profiles of different possible pathways, researchers can determine the most likely reaction mechanism, complementing experimental findings.

Biochemical and Molecular Interactions of 2 1,3 Oxazol 5 Yl Acetate Scaffolds Non Clinical

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The oxazole (B20620) scaffold is a common feature in molecules designed to inhibit enzyme activity. In cell-free enzymatic assays, these compounds have been evaluated against various enzyme targets.

Derivatives of oxazole have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key in the inflammatory process. rsc.org For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which contains an oxazole ring, functions by inhibiting COX-I, thereby reducing prostaglandin (B15479496) synthesis. rsc.org Molecular docking studies on other novel oxazole derivatives have also predicted strong interactions and binding potency within the active sites of both COX-1 and COX-2 enzymes. ekb.eg

Kinase inhibition is another major area where oxazole derivatives have been explored. Certain imidazo[2,1-b]oxazole-based compounds were identified as potent inhibitors of B-RAF and C-RAF kinases, which are components of the MAPK signaling pathway. iiarjournals.org Additionally, a phenylsulfonyl oxazole compound, T521, was found to specifically inhibit the Polo-Box domain of Polo-like kinase 1 (Plk1), a protein crucial for mitotic functions. oncotarget.com

Studies have also investigated oxazoles as inhibitors of other enzyme classes. A series of α-ketoheterocycles, including oxazoles, were analyzed for their ability to inhibit sn-1-diacylglycerol lipase (B570770) α (DAGLα), revealing that the electronic properties of substituents on the oxazole ring are critical for inhibitory potency. nih.gov Specifically, a clear correlation was found between the electron-withdrawing effect of meta-position substituents and the inhibitory concentration (pIC50). nih.gov

Table 1: Examples of Enzyme Inhibition by Oxazole Derivatives in Cell-Free Systems

Compound Class Target Enzyme Key Findings IC₅₀ Value
Sulfamethoxazole Dihydropteroate synthase Potent inhibition compared to other heterocyclic groups. rsc.org 23 nM
Oxaprozin Cyclooxygenase-I (COX-1) Reduces prostaglandin synthesis. rsc.org Not specified
Imidazo[2,1-b]oxazoles B-RAF / C-RAF Kinases Potent inhibition of RAF kinases. iiarjournals.org Not specified
T521 (phenylsulfonyl oxazole) Polo-like kinase 1 (Plk1) Specifically inhibits the Polo-Box domain. oncotarget.com 1-5 µM (in cell lines)
α-Keto-oxazoles Diacylglycerol Lipase α (DAGLα) Potency depends on electron-withdrawing substituents. nih.gov Varies

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

Receptor binding assays are crucial for determining the affinity and specificity of a ligand for its target. Compounds featuring the oxazole scaffold have been assessed for their interaction with various receptors.

In the context of metabolic diseases, designed oxazole derivatives have been evaluated for their binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. rroij.com In silico docking studies predicted that several oxazole derivatives have a high affinity and strong interaction with the human PPARγ protein, with docking scores comparable to or higher than the standard drug Rosiglitazone. rroij.com

The oxazole structure is also investigated for its potential to interact with nuclear hormone receptors. For example, the drug Danazol, which contains an isoxazole (B147169) ring (a structural isomer of oxazole), is known to interact with androgen and estrogen receptors. rsc.org More broadly, various oxazole derivatives have been identified as potential antagonists for the estrogen receptor-α (ER-α), a key target in breast cancer therapy. researchgate.net

Furthermore, molecular docking studies have explored the binding of newly synthesized oxazolone (B7731731) and imidazolone (B8795221) derivatives to receptor proteins involved in inflammation, revealing that specific functional groups, such as a nitro group, are directly involved in binding to amino acid residues of the target receptor. nih.gov

Table 2: Receptor and Protein Target Interactions of Oxazole Derivatives (In Vitro/In Silico)

Compound Class/Derivative Target Receptor/Protein Method Key Findings
Designed Oxazole Derivatives Peroxisome Proliferator-Activated Receptor γ (PPARγ) Molecular Docking High binding affinity predicted, comparable to Rosiglitazone. rroij.com
Danazol (isoxazole-containing) Androgen and Estrogen Receptors Pharmacological Assays Known to interact with both receptor types. rsc.org
Novel Oxazole Derivatives Estrogen Receptor-α (ER-α) In Vitro Assays Identified as potential ER-α antagonists. researchgate.net
Nitro-substituted Oxazolones Inflammatory Receptor Proteins Molecular Docking Nitro group directly participates in binding to receptor residues. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (In Vitro/Cell Culture)

The interaction of a ligand with its target often initiates a cascade of downstream signaling events. Studies on oxazole derivatives have demonstrated their ability to modulate key cellular pathways implicated in diseases like cancer and inflammation.

A significant body of research focuses on the impact of oxazoles on kinase signaling cascades. Novel imidazo[2,1-b]oxazole derivatives that inhibit RAF kinases were shown to effectively block the downstream RAFs-MEK1/2-ERK1/2 signaling pathway in triple-negative breast cancer cells. iiarjournals.org This inhibition was demonstrated by a dose- and time-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2. iiarjournals.org

Other signaling pathways are also affected. An oxazole derivative, PO-296, was found to inhibit T-cell proliferation by modulating the STAT5 signaling pathway. nih.gov Another derivative, PO-322, was identified as a selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), which in turn suppressed T-cell proliferation. nih.gov The immunosuppressive effects of some oxazole derivatives have also been linked to the inhibition of the PI3K/AKT signaling pathway. researchgate.net

Table 3: Modulation of Cellular Signaling Pathways by Oxazole Derivatives

Compound Class/Derivative Target Pathway Cell Line/System Effect
Imidazo[2,1-b]oxazoles (KIST0215-1, KIST0215-2) RAFs-MEK1/2-ERK1/2 MDA-MB-231 (Breast Cancer) Inhibition of MEK1/2 and ERK1/2 phosphorylation. iiarjournals.org
PO-296 STAT5 Signaling T-cells Inhibition of T-cell proliferation. nih.gov
PO-322 SGK1 Signaling T-cells Inhibition of T-cell proliferation. nih.gov
Oxazole Derivatives (5o, 6f) PI3K/AKT Signaling Mouse Lymph Node Cells Immunosuppressive activity. researchgate.net

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)

To quantitatively characterize the binding between a ligand and its target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

SPR has been used to confirm the direct binding of oxazole-containing compounds to their protein targets. For example, an SPR biosensing assay confirmed that a selective eIF4A3 inhibitor directly binds to the eIF4A3 protein at a site distinct from the ATP binding pocket. researchgate.net Similarly, the binding of a 1,4-diazepane, identified as a potential ligand for the SARS-CoV RNA pseudoknot, was confirmed using SPR, yielding a dissociation constant (Kd) of 210 μM. nih.gov

ITC provides deeper insight into the thermodynamics of binding, measuring the heat change upon complex formation to determine binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov ITC measurements were used to characterize the binding of chalcogen-containing inhibitors, including an oxazole derivative (TTO), to leukotriene A4 hydrolase (LTA4H). The study found that the oxazole compound had a dissociation constant of 0.33 µM, similar to its thiazole (B1198619) and selenazole counterparts. nih.gov In another study, ITC was used to measure the enthalpy-driven binding of a 2,4-dimethyl-oxazole derivative to the BRPF1 bromodomain, confirming a Kd of 10 µM. uzh.ch

Table 4: Biophysical Analysis of Oxazole Derivative-Protein Interactions

Compound Class/Derivative Target Protein Technique Binding Parameter (Kd)
2,4-dimethyl-oxazole derivative (42) BRPF1 Bromodomain ITC 10 µM uzh.ch
4-(4-benzylphenyl) oxazole (TTO) Leukotriene A4 Hydrolase (LTA4H) ITC 0.33 µM nih.gov
1,4-diacylpiperazine derivative (53a) eIF4A3 SPR Binding confirmed (Kd not specified) researchgate.net
1,4-diazepane SARS-CoV RNA Pseudoknot SPR 210 µM nih.gov

Chemical Biology Applications and Probe Development

Development of Fluorescent Probes Incorporating the Oxazole (B20620) Acetate (B1210297) Moiety

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living systems. Oxazole derivatives are known to be key components of some fluorophores, exhibiting attractive photophysical properties such as high quantum yields. tandfonline.comresearchgate.net The 2-(1,3-oxazol-5-yl)acetate scaffold can be chemically modified to generate novel fluorescent probes. The acetate group provides a convenient attachment point for various functionalities, including fluorophores or moieties that modulate the fluorescence properties of the core structure.

A potential strategy for developing a fluorescent probe from Potassium;2-(1,3-oxazol-5-yl)acetate involves the amidation of the carboxylic acid with a fluorescent dye containing a primary amine. This would covalently link the oxazole moiety to a known fluorophore, potentially altering its photophysical properties in a way that could be sensitive to the local environment. For instance, the oxazole moiety could act as a recognition element for a specific biological target, and upon binding, the change in the environment of the appended fluorophore could lead to a detectable change in fluorescence intensity or wavelength.

Furthermore, the oxazole ring itself can be part of a larger conjugated system that gives rise to fluorescence. tandfonline.com In such cases, the acetate group could be used to attach the probe to a biomolecule of interest, such as a protein or a nucleic acid, allowing for targeted labeling and imaging.

Below is a table of representative oxazole-based fluorescent dyes and their photophysical properties, illustrating the potential of this class of compounds in fluorescence imaging.

Compound NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Oxazole Yellow (YO)4715090.52 (bound to DNA) acs.org
Benzoxazolyl-imidazole conjugate470550-650Not reported nih.gov
Thiazolo[5,4-d]thiazole derivativesVaries (e.g., 450)Varies (blue to red)Not reported rsc.org
5-Aryl-4-carboxyoxazole derivatives~400~450-550up to 0.82 tandfonline.com

Affinity Chromatography Ligands Based on 2-(1,3-oxazol-5-yl)acetate

Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures based on specific binding interactions. wikipedia.org This method relies on the immobilization of a ligand that specifically binds to the target molecule onto a solid support. nih.gov The 2-(1,3-oxazol-5-yl)acetate scaffold could be utilized as a ligand for affinity chromatography to isolate proteins that recognize the oxazole moiety.

The immobilization of 2-(1,3-oxazol-5-yl)acetate onto a chromatography matrix can be achieved through its carboxylate group. thermofisher.com A common method involves the activation of the carboxylate with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine-functionalized solid support, like agarose (B213101) beads. thermofisher.com This results in the formation of a stable amide bond, covalently attaching the oxazole ligand to the matrix.

A hypothetical workflow for the preparation of an affinity chromatography matrix using 2-(1,3-oxazol-5-yl)acetate is outlined in the table below.

StepProcedurePurpose
1. Ligand PreparationDissolve this compound in a suitable buffer.To prepare the ligand for immobilization.
2. Matrix EquilibrationWash amine-functionalized agarose beads with an appropriate buffer.To prepare the solid support for the coupling reaction.
3. Carboxylate ActivationAdd EDC to the ligand solution to activate the carboxylate group.To form a reactive intermediate that can react with amines.
4. Ligand CouplingMix the activated ligand with the amine-functionalized agarose beads and incubate.To covalently attach the ligand to the solid support.
5. QuenchingAdd a quenching agent, such as glycine (B1666218) or Tris buffer, to the reaction mixture.To block any unreacted active sites on the matrix.
6. WashingWash the affinity matrix extensively with buffer to remove unreacted ligand and byproducts.To prepare the affinity matrix for use in purification.

Once prepared, this affinity matrix could be used to screen for and purify proteins that bind to the oxazole scaffold from a cell lysate or other biological sample.

Photoaffinity Labeling Strategies for Target Identification

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological system. nih.gov A typical photoaffinity probe consists of a recognition element, a photoreactive group, and a reporter tag for detection and enrichment. nih.gov While the oxazole ring in 2-(1,3-oxazol-5-yl)acetate is not intrinsically photoreactive, it can be derivatized to create a photoaffinity probe.

A bifunctional photoaffinity probe could be synthesized from 2-(1,3-oxazol-5-yl)acetate. The oxazole moiety would serve as the recognition element for the target protein. A photoreactive group, such as a diazirine or a benzophenone, could be introduced at another position on the oxazole ring through chemical synthesis. rsc.org The acetate group would then serve as a handle for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, often via a linker. documentsdelivered.com This is commonly done after the photo-crosslinking event using click chemistry, where the acetate can be modified to bear an alkyne or azide (B81097). nih.gov

Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group, leading to the formation of a covalent bond with the protein. The reporter tag then allows for the detection and isolation of the labeled protein for identification by techniques such as mass spectrometry.

The table below lists common photoreactive groups that could potentially be incorporated into an oxazole-based photoaffinity probe.

Photoreactive GroupActivating Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide254-300NitreneHistorically used, but can have higher non-specific labeling.
Benzophenone350-360Triplet KetoneRelatively stable, less reactive than carbenes, but can be more selective.
Phenyl Diazirine350-380CarbeneHighly reactive, small size minimizes perturbation of the probe.
Trifluoromethylphenyl Diazirine~350CarbeneMore stable to ambient light than phenyl diazirine.

Bioorthogonal Chemistry Applications of Oxazole Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. The acetate group of this compound provides a versatile handle for the introduction of bioorthogonal functionalities.

For example, the carboxylic acid can be converted to an amine via a Curtius rearrangement or other synthetic routes. This amine can then be further modified to introduce a bioorthogonal handle. Alternatively, the carboxylate can be coupled to a linker containing a bioorthogonal group. By incorporating a bioorthogonal handle, such as an azide or a terminal alkyne, onto the oxazole scaffold, the resulting molecule can be used in a variety of bioorthogonal labeling experiments. acs.org

For instance, an alkyne-modified 2-(1,3-oxazol-5-yl)acetate derivative could be introduced into cells. If this molecule binds to a specific target, its location and interactions can be studied by introducing an azide-containing fluorescent probe, which will selectively react with the alkyne via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). researchgate.net This allows for the visualization and tracking of the oxazole-containing molecule in a biological context.

The table below summarizes some of the most common bioorthogonal reactions and their corresponding reactive partners.

ReactionReactive Group 1Reactive Group 2Key Features
Staudinger LigationAzidePhosphine (B1218219)One of the first bioorthogonal reactions, forms an amide bond. acs.org
Azide-Alkyne Cycloaddition (CuAAC)AzideTerminal AlkyneHighly efficient and specific, requires a copper catalyst. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideStrained Alkyne (e.g., cyclooctyne)Copper-free click chemistry, suitable for live-cell imaging. nih.gov
Tetrazine LigationTetrazineStrained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics. nih.gov
Oxime/Hydrazone LigationAldehyde or KetoneAminooxy or HydrazineForms stable oxime or hydrazone linkages. acs.org

Synthetic Utility and Reagent Applications of 2 1,3 Oxazol 5 Yl Acetate Precursors

Role as a Building Block in Complex Heterocyclic Synthesis

Derivatives of 2-(1,3-oxazol-5-yl)acetate, especially unsaturated oxazol-5(4H)-ones, are fundamental building blocks for creating a variety of more complex heterocyclic compounds. nih.govresearchgate.net The reactivity of the azlactone ring makes it an ideal template for diversity-oriented synthesis, enabling the generation of structurally diverse scaffolds. researchgate.net

One of the most classic and efficient methods for synthesizing these oxazolone (B7731731) precursors is the Erlenmeyer-Plöchl azlactone synthesis. nih.gov This reaction involves the condensation of an N-acylglycine derivative with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). nih.gov The resulting 4-arylidene-oxazol-5(4H)-ones are not merely final products but are highly reactive intermediates for subsequent reactions. For instance, these oxazolones can react with nucleophiles like phenylhydrazine to yield more complex heterocyclic structures such as 1,2,4-triazin-6(5H)-ones. nih.gov This transformation highlights the role of the oxazolone as a synthon that facilitates the assembly of different ring systems.

The utility of oxazole (B20620) derivatives extends to their role in multicomponent reactions. For example, substituted oxazol-5-ylethanones can be synthesized through a consecutive three-component amidation-coupling-cycloisomerization (ACCI) sequence, starting from propargylamine and various acid chlorides. researchgate.net This demonstrates the efficiency of using oxazole precursors to rapidly build molecular complexity from simple starting materials. Furthermore, the oxazole nucleus itself can participate in cycloaddition reactions, such as the tandem Diels-Alder/retro-Diels-Alder reaction between 4-phenyloxazole and alkynes to produce substituted furans. researchgate.net

The following table summarizes examples of complex heterocyclic systems synthesized from oxazole precursors.

PrecursorReagent(s)Resulting HeterocycleReference
4-Arylidene-2-phenyloxazol-5(4H)-onePhenylhydrazine, Acetic Acid5-Arylidene-2,3-diphenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one nih.gov
Propargylamine, Acid Chlorides(Multicomponent Sequence)Substituted Oxazol-5-ylethanone researchgate.net
4-PhenyloxazoleAlkynes3-Substituted Furan researchgate.net
N-acyl-α-amino acidsEthyl ChloroformateEthyl {2-aryl-1,3-oxazol-5-yl} carbonate researchgate.net

Applications in Ligand Design for Catalysis

The 1,3-oxazole motif is a recognized structural unit in the design of ligands for transition metal catalysis. lifechemicals.commdpi.com The nitrogen and oxygen atoms within the oxazole ring can act as donor atoms, allowing them to coordinate with metal centers and influence the catalytic activity and selectivity of the resulting complex. mdpi.com This has led to their use in various catalytic processes, including asymmetric synthesis and polymerization. lifechemicals.commdpi.com

Researchers have successfully synthesized and utilized ligands incorporating the oxazole structure for catalysis. For example, a series of vanadium complexes were prepared using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands. mdpi.com These complexes were found to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. The study demonstrated that the substitution pattern on the oxazole ligand significantly impacts the performance of the copolymerization reaction and the physical properties of the resulting polymers. mdpi.com

The pyridine-oxazole structural motif, which can be found in natural products, is particularly common in ligand design. mdpi.com Ligands such as 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) are known to form stable complexes with transition metals and have shown promise in various catalytic applications. mdpi.com The versatility of oxazole chemistry allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of ligand properties for specific catalytic transformations. chemscene.com

Ligand TypeMetalCatalytic ApplicationReference
(4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazolesVanadium (V)Ethylene polymerization and copolymerization mdpi.com
2-(1,3-oxazolin-2-yl)pyridine (Py-ox)Vanadium (V)Ethylene polymerization and copolymerization mdpi.com
2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box)Transition MetalsGeneral Catalysis mdpi.com

Use as an Intermediate for Diverse Organic Molecules

Beyond their role in constructing other heterocyclic rings, precursors of 2-(1,3-oxazol-5-yl)acetate are valuable intermediates for synthesizing a broad spectrum of organic molecules. organic-chemistry.org The oxazole ring can be viewed as a masked functionality that can be transformed into other chemical groups under specific reaction conditions. researchgate.net

Oxazolones, for instance, serve as a general template for the stereoselective synthesis of both natural and unnatural α-amino acids. researchgate.net The C-4 position of the oxazolone ring can be functionalized through various reactions, including alkylation and Michael additions, and subsequent hydrolysis of the ring yields the desired amino acid. researchgate.net This approach provides a powerful method for creating enantiomerically enriched amino acids, which are crucial components of peptides and pharmaceuticals. researchgate.net

Furthermore, the reactivity of the acetate or related functional groups at the 5-position of the oxazole ring allows for further molecular elaboration. For example, ethyl 2-(5-benzoxazol-2-ylamino-1H-tetrazol-1-yl) acetate can be converted into the corresponding acetohydrazide by reacting with hydrazine hydrate. researchgate.net This acetohydrazide intermediate can then be used to prepare other derivatives, such as azomethines, by reaction with aromatic aldehydes. researchgate.net This step-wise functionalization showcases the utility of the oxazole acetate scaffold as a platform for building diverse molecular structures. The development of direct, one-step transformations from carboxylic acids to 4,5-disubstituted oxazoles further enhances their accessibility and utility as intermediates in organic synthesis. nih.gov

Oxazole-based IntermediateReactionProduct ClassReference
Oxazol-5(4H)-oneAlkylation / Hydrolysisα-Amino Acids researchgate.net
Ethyl 2-(azolyl)acetate derivativeHydrazine Hydrate2-(azolyl)acetohydrazide researchgate.net
2-(azolyl)acetohydrazideAromatic AldehydesAzomethines (Schiff bases) researchgate.net
N-propargylamidesGold Catalysis / Oxidation5-Oxazole Ketones organic-chemistry.org

Derivatization Strategies and Analog Synthesis of 2 1,3 Oxazol 5 Yl Acetate

Modifications at the Acetate (B1210297) Side Chain

The acetate moiety provides a carboxylic acid functional group (after protonation of the potassium salt) that is amenable to a wide range of classical chemical transformations.

The conversion of the carboxylate group into amides and esters is a fundamental strategy for creating analogs with altered polarity, solubility, and hydrogen bonding capabilities. The synthesis typically proceeds in two steps: protonation of the potassium salt to yield 2-(1,3-oxazol-5-yl)acetic acid, followed by the coupling reaction.

Esterification : The carboxylic acid can be reacted with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to form the corresponding esters. This is a common method for synthesizing simple alkyl esters (e.g., methyl, ethyl) which can serve as prodrugs or intermediates. nih.govresearchgate.net

Amidation : The synthesis of amides from the carboxylic acid and a primary or secondary amine requires the use of a coupling agent to activate the carboxylic acid. A wide variety of modern coupling reagents can be employed to facilitate this transformation under mild conditions, producing high yields of the desired amide products. lookchemmall.commdpi.com This reaction is crucial for introducing peptide-like structures or other functionalities.

TransformationReagent ClassSpecific ExamplesApplicationReference(s)
Esterification Acid CatalystsH₂SO₄, HClSynthesis of simple alkyl esters nih.gov
Dehydrating AgentsDicyclohexylcarbodiimide (DCC)Mild esterification with alcohols nih.gov
Amidation CarbodiimidesDCC, EDCPeptide synthesis, general amidation nih.gov
Phosphonium SaltsBOP, PyBOPEfficient amide bond formation mdpi.com
Uranium/Guanidinium SaltsHBTU, HATULow racemization peptide coupling mdpi.com

Table 8.2: Common Reagents for Modification of the Acetate Side Chain via Esterification and Amidation.

Reduction : The carboxylic acid group of 2-(1,3-oxazol-5-yl)acetic acid can be reduced to a primary alcohol, 2-(1,3-oxazol-5-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or borane (B79455) (BH₃). princeton.edu The resulting alcohol provides a new synthetic handle for further derivatization, such as ether formation or oxidation to the corresponding aldehyde. While the oxazole (B20620) ring can be susceptible to reduction under certain conditions, which may lead to ring-opened products, it is generally stable to many reducing agents used for carboxyl groups. pharmaguideline.comslideshare.net

Oxidation : The carboxylic acid group is at a high oxidation state, and further oxidation is not a common derivatization strategy. The methylene (B1212753) (-CH₂-) group of the acetate side chain is also not readily oxidized without potentially compromising the stability of the oxazole ring, which is known to be sensitive to some oxidizing agents and can undergo ring cleavage. pharmaguideline.comnih.gov

Synthesis of Prodrug Analogs (chemical synthesis focus only)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For a compound like 2-(1,3-oxazol-5-yl)acetic acid, the negatively charged carboxylate group can limit membrane permeability. Masking this polar group, often as an ester, can create a more lipophilic prodrug that can cross cell membranes more effectively. rsc.org In vivo, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid at the target site.

The chemical synthesis of these prodrugs relies on the esterification reactions discussed previously (Section 8.2.1). The choice of the alcohol used for esterification determines the properties of the resulting prodrug, such as its rate of hydrolysis and lipophilicity.

Prodrug TypeSynthetic StrategyReagentsResulting MoietyReference(s)
Alkyl Ester Fischer Esterification or DCC/DMAP couplingMethanol (B129727), Ethanol, etc.Methyl ester, Ethyl ester rsc.org
Acyloxymethyl Ester Reaction with acyloxymethyl halideAcetoxymethyl chloride-CH₂-O-C(O)CH₃ rsc.org
Carbonate Ester Reaction with an alkyl haloformateEthyl chloroformate-C(O)-O-CH₂CH₃ nih.gov
Amino Acid Ester Coupling with an amino acid esterH-Gly-OEt, H-Ala-OBnEster linked to an amino acid lookchemmall.com

Table 8.3: Chemical Synthesis Strategies for Common Ester-Based Prodrugs of 2-(1,3-oxazol-5-yl)acetic acid.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large, diverse libraries of chemical compounds, accelerating the discovery of new molecules with desired properties. In the context of 2-(1,3-oxazol-5-yl)acetate and its derivatives, combinatorial approaches offer an efficient means to explore the chemical space around this scaffold, enabling the generation of numerous analogs for screening and structure-activity relationship (SAR) studies. These strategies typically involve either solid-phase or solution-phase parallel synthesis, allowing for the systematic variation of substituents on and around the core oxazole structure.

The generation of combinatorial libraries of 2-(1,3-oxazol-5-yl)acetate derivatives can be strategically designed to introduce diversity at multiple positions of the molecule. Key areas for derivatization include the C2 and C4 positions of the oxazole ring, as well as modifications to the acetate side chain. By employing a variety of building blocks in a systematic manner, a vast number of unique compounds can be synthesized and subsequently evaluated.

Solid-phase synthesis has been a particularly effective strategy for the generation of heterocyclic compound libraries, including oxazoles. sci-hub.seresearchgate.netnih.govmdpi.com In a typical solid-phase approach, a starting material is anchored to a polymer resin, and subsequent reactions are carried out in a stepwise fashion. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away. For the synthesis of a 2-(1,3-oxazol-5-yl)acetate library, a resin-bound amino acid or a related building block could serve as a versatile starting point.

For instance, a solid-phase strategy could be employed where a resin-bound glycine (B1666218) derivative is utilized. The carboxylic acid of the glycine can be modified, and the amino group can be used as a handle for the construction of the oxazole ring. By reacting the resin-bound substrate with a diverse set of aldehydes and other reagents, a library of 2,4-disubstituted oxazoles can be generated. Subsequent cleavage from the resin would yield the final library of 2-(1,3-oxazol-5-yl)acetate analogs.

Solution-phase parallel synthesis offers another viable approach for the generation of oxazole libraries. nih.govacs.org While it may require more complex purification techniques compared to solid-phase synthesis, it allows for a broader range of reaction conditions and easier scalability. In a parallel synthesis format, reactions are carried out in individual wells of a multi-well plate, enabling the simultaneous synthesis of a large number of discrete compounds. High-throughput purification methods, such as mass-directed automated preparative HPLC, are often employed to isolate the desired products.

A hypothetical combinatorial library of 2-(1,3-oxazol-5-yl)acetate derivatives could be constructed by varying the substituents at the C2 and C4 positions of the oxazole ring, as well as the ester group of the acetate moiety. The following table illustrates a potential library design based on a combinatorial approach.

Compound IDR1 (at C2)R2 (at C4)R3 (Ester Group)
A1PhenylHydrogenMethyl
A2PhenylHydrogenEthyl
A3PhenylHydrogentert-Butyl
B14-ChlorophenylHydrogenMethyl
B24-ChlorophenylHydrogenEthyl
B34-ChlorophenylHydrogentert-Butyl
C12-ThienylMethylMethyl
C22-ThienylMethylEthyl
C32-ThienylMethyltert-Butyl

The successful generation of such libraries relies on robust and high-yielding chemical reactions that are amenable to automation and parallel processing. The van Leusen reaction, for example, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a well-established method for the synthesis of 5-substituted oxazoles and can be adapted for combinatorial synthesis. nih.govijpsonline.com

Further diversification of the 2-(1,3-oxazol-5-yl)acetate scaffold can be achieved through post-synthesis modifications of the initial library. For example, if the R1 or R2 substituents contain reactive functional groups, these can be further elaborated to introduce additional diversity. This approach, known as "libraries from libraries," can significantly expand the chemical space accessible from a single combinatorial synthesis effort.

The following table outlines a potential multi-step combinatorial synthesis approach for generating a library of 2-(1,3-oxazol-5-yl)acetate analogs.

StepReactionBuilding BlocksExpected Outcome
1Solid-phase attachmentPolymer resin, Linker, Glycine derivativeResin-bound glycine
2Oxazole formationDiverse set of aldehydes (R1-CHO), TosMICResin-bound 2-substituted-oxazole-5-acetate
3Optional C4-functionalizationElectrophiles (for R2 introduction)Resin-bound 2,4-disubstituted-oxazole-5-acetate
4Cleavage and esterificationAcidic cleavage, Various alcohols (R3-OH)Library of 2-(1,3-oxazol-5-yl)acetate analogs

Analytical Methodologies for Detection and Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For "Potassium;2-(1,3-oxazol-5-yl)acetate," reversed-phase HPLC (RP-HPLC) with diode-array detection (DAD) is a particularly suitable approach. Method development focuses on optimizing separation efficiency, peak symmetry, and analysis time.

Key developmental considerations include the selection of the stationary phase, mobile phase composition, and detector wavelength. A C18 column is commonly chosen for its versatility in separating moderately polar compounds. The mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile or methanol (B129727), and an acid, such as formic acid, to ensure good peak shape and ionization for mass spectrometry, if used. scispace.comresearchgate.net The detection wavelength is selected based on the UV absorbance spectrum of the analyte, with wavelengths around 254 nm often being chosen for compounds with heterocyclic rings. scispace.comresearchgate.net Validation of the developed method is crucial and typically involves assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Related Triazole Acetate (B1210297) Compounds

Parameter Condition
Column C18 (e.g., 50 mm length)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Detection Diode Array Detector (DAD) at 254 nm
Flow Rate Gradient elution
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 1-10 µL

Note: This table is based on methods developed for structurally similar compounds, such as potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and serves as a starting point for method development. scispace.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. researchgate.net However, "this compound" is a salt and is therefore non-volatile. To analyze this compound using GC-MS, a chemical derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative.

The derivatization process would target the carboxylate functional group. Esterification, for example, using an alkylating agent (e.g., methyl chloroformate or diazomethane), would convert the acetate moiety into a more volatile ester. This allows the molecule to be vaporized in the GC inlet and travel through the column. The oxazole (B20620) ring itself is generally stable enough for GC analysis. researchgate.net Following separation on a capillary column (e.g., a polar carbowax or nonpolar polydimethylsiloxane column), the mass spectrometer provides mass information for structural confirmation and quantification. researchgate.net The development of such a method requires careful optimization of the derivatization reaction conditions and the GC-MS parameters.

Table 2: General GC-MS Parameters for Analysis of Oxazole Derivatives

Parameter Condition
Derivatization Step Required (e.g., Esterification of the acetate group)
Injection Mode Split/Splitless
Column Capillary column (e.g., Carbowax-divinylbenzene or Polydimethylsiloxane)
Carrier Gas Helium or Hydrogen
Oven Temperature Programmed temperature gradient
Ionization Mode Electron Impact (EI)
Detector Mass Spectrometer (in Scan or Selected Ion Monitoring mode)

Note: These parameters are generalized from methods used for other oxazole compounds. researchgate.netresearchgate.net The specific conditions would need to be optimized for the specific volatile derivative of this compound.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) encompasses a family of electrokinetic separation methods performed in small capillaries. wikipedia.org This technique is particularly well-suited for the analysis of ions and polar compounds. For "this compound," Capillary Zone Electrophoresis (CZE) can be effectively used to determine the potassium counter-ion. nih.gov

Table 3: Typical Capillary Zone Electrophoresis System Components

Component Description
Capillary Fused silica, typically 20-100 µm inner diameter
Electrolyte Aqueous buffer solution (e.g., Borate buffer)
Power Supply High voltage (up to 30 kV)
Injection Hydrodynamic or Electrokinetic
Detection UV-Vis Absorbance (indirect or direct) or Conductivity

Note: The specific parameters are dependent on the analyte and matrix and require optimization. kapillarelektrophorese.com

Spectrophotometric Assays for Quantification

Spectrophotometry is a widely used analytical technique based on the principle that chemical compounds absorb or transmit light over a specific wavelength range. sawauniversity.edu.iq While direct UV-Vis spectrophotometry can be used if the compound has a unique chromophore, methods for quantification are often enhanced through chemical derivatization to produce a colored product with strong absorbance in the visible region. sawauniversity.edu.iq

For a compound like "this compound," a spectrophotometric assay could potentially be developed by exploiting the chemical reactivity of the oxazole ring or by targeting the acetate portion after hydrolysis. For instance, many methods for compounds with amine functionalities involve diazotization followed by coupling with a chromogenic agent (like 2,3-dimethyl phenol) to form a colored azo dye. nuc.edu.iqnuc.edu.iq While the target compound lacks a primary amine, similar coupling reactions could be explored if the oxazole ring can be opened or functionalized. The resulting colored solution's absorbance is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined by comparison to a calibration curve prepared from standards, following Beer's law. nuc.edu.iq These methods are often simple, rapid, and cost-effective.

Table 4: Key Stages in a Hypothetical Spectrophotometric Assay Development

Stage Description
1. Chromophore Selection Identify a functional group on the analyte or a derivative that can react to form a colored product.
2. Reagent Selection Choose a derivatizing or coupling agent that produces a stable, intensely colored product (e.g., an azo dye). sawauniversity.edu.iq
3. Optimization Systematically vary reaction conditions (pH, reagent concentration, temperature, time) to maximize color development. nuc.edu.iq
4. Wavelength Selection Determine the λmax of the colored product for maximum sensitivity. nuc.edu.iq

| 5. Validation | Establish linearity (Beer's law plot), limit of detection (LOD), and limit of quantification (LOQ). nuc.edu.iq |

Q & A

Q. What are the key synthetic routes for Potassium 2-(1,3-oxazol-5-yl)acetate?

The compound is synthesized via cyclization of N-acyl-α-amino acids to form 1,3-oxazol-5(4H)-one intermediates, followed by carboxylation or salt formation. For example, derivatives of 1,3-oxazol-5-yl carbonates are generated through nucleophilic substitution reactions using ethyl carbonates under reflux conditions in anhydrous solvents like acetonitrile . Potassium salt formation typically involves neutralizing the acetic acid derivative with potassium hydroxide.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and purity. For instance, ¹³C NMR can verify the oxazole ring's carbons (e.g., 148–160 ppm for oxazole C-2 and C-4), while HRMS validates the molecular ion peak (m/z 165.19 for C₅H₄KNO₃) . Infrared (IR) spectroscopy is used to identify carbonyl stretches (~1700 cm⁻¹) and oxazole ring vibrations.

Q. How is the stability of Potassium 2-(1,3-oxazol-5-yl)acetate assessed under varying conditions?

Stability studies involve exposing the compound to stressors like heat (40–80°C), humidity (75% RH), and acidic/basic environments (pH 3–10). Accelerated degradation tests monitored via HPLC or TLC can reveal decomposition products, such as oxazole ring-opening derivatives or free acetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1,3-oxazol-5-yl moiety in this compound?

The 1,3-oxazol-5-yl group undergoes tautomerism between oxazolone (IV) and enol (V) forms, enabling nucleophilic attacks at the C-5 position. Computational studies (e.g., DFT) model charge distribution, showing high electrophilicity at C-5, which facilitates reactions with amines or thiols to form sulfonamide or thioether derivatives .

Q. How can computational modeling optimize this compound’s derivatives for biological activity?

Molecular docking (e.g., AutoDock Vina) and pharmacophore mapping predict binding affinities to target proteins like carbonic anhydrase IX. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-4) with cytotoxicity, guiding the design of analogs with improved GI₅₀ values (e.g., <10 µM in cancer cell lines) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR chemical shifts (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) clarify dynamic processes, while X-ray crystallography provides definitive structural validation .

Q. How is the compound’s role in heterocyclic chemistry exploited for novel drug scaffolds?

The oxazole core serves as a bioisostere for phenyl or pyridine rings. For example, coupling Potassium 2-(1,3-oxazol-5-yl)acetate with sulfonamide precursors yields N-(4-cyano-1,3-oxazol-5-yl) sulfonamides, which show selective inhibition of cancer cell lines (e.g., MCF-7) via apoptosis induction .

Q. What methodologies evaluate its environmental impact as a potassium-based compound?

Toxicity assays (e.g., Daphnia magna LC₅₀ tests) and biodegradation studies under OECD guidelines assess ecotoxicity. Ion chromatography tracks potassium leaching in soil/water systems, while computational models (e.g., EPI Suite) predict bioaccumulation potential .

Methodological Tables

Table 1. Key Spectral Data for Potassium 2-(1,3-oxazol-5-yl)acetate

TechniqueObservationsReference
¹³C NMR (DMSO-d₆)160.2 (C=O), 148.5 (oxazole C-2), 122.1 (C-5)
HRMS (ESI+)m/z 165.19 [M+K]⁺
IR (KBr)1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)

Table 2. Biological Activity of Selected Derivatives

DerivativeGI₅₀ (µM)Target Cell LineMechanismReference
N-(4-cyano-2-phenyl)18.2MCF-7Apoptosis induction
Ethyl carbonate>100HepG2No activity

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